

Unveiling the Structure of Anhydrous Lithium Periodate: A Technical Guide

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Compound of Interest

Compound Name: *Lithium periodate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous **lithium periodate** (LiIO_4). The information presented is curated for professionals in research and development who require a detailed understanding of the solid-state properties of this inorganic compound. This document summarizes key crystallographic data, outlines plausible experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Core Crystallographic Data

The definitive crystal structure of anhydrous **lithium periodate** was first reported by Kraft and Jansen in 1995.^[1] Single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for ease of reference and comparison.

Parameter	Value
Chemical Formula	LiIO ₄
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /n 1
Unit Cell Dimensions	a = 5.255(3) Å
	b = 8.511(4) Å
	c = 7.969(5) Å
	α = 90°
	β = 104.21(3)°
	γ = 90°
Volume	345.5(4) Å ³
Formula Units per Unit Cell (Z)	4
Isostructural with	LiAlH ₄

Coordination Environment

In the crystal lattice of anhydrous **lithium periodate**, the iodine atom is tetrahedrally coordinated by four oxygen atoms, forming the periodate anion (IO₄⁻). The lithium cation (Li⁺) is coordinated by five oxygen atoms in a strongly distorted trigonal-bipyramidal geometry. A notable feature of this structure is that two of these lithium-oxygen polyhedra are linked via a common edge.

Experimental Protocols

While the seminal paper by Kraft and Jansen provides the definitive structural data, the detailed experimental procedures for the synthesis of anhydrous single crystals and the specifics of the X-ray diffraction experiment are not readily available in public databases. Therefore, the following sections outline plausible, detailed methodologies based on established practices in inorganic solid-state chemistry and crystallography.

Synthesis of Anhydrous Lithium Periodate Single Crystals

The synthesis of high-quality single crystals of anhydrous **lithium periodate** is crucial for accurate structural determination. A likely method involves the careful dehydration of a hydrated precursor, such as **lithium periodate** dihydrate ($\text{LiIO}_4 \cdot 2\text{H}_2\text{O}$), or a direct solid-state reaction.

Method 1: Dehydration of **Lithium Periodate** Dihydrate

- **Preparation of Hydrated Precursor:** **Lithium periodate** dihydrate can be synthesized by reacting a stoichiometric amount of a soluble lithium salt (e.g., lithium hydroxide or lithium carbonate) with periodic acid in an aqueous solution. Slow evaporation of the resulting solution at room temperature should yield crystals of $\text{LiIO}_4 \cdot 2\text{H}_2\text{O}$.
- **Dehydration:** The hydrated crystals are then placed in a controlled atmosphere furnace. The temperature is slowly raised to a point below the decomposition temperature of the anhydrous salt but sufficient to drive off the water of hydration. This process should be carried out under a vacuum or a stream of dry, inert gas (e.g., argon or nitrogen) to prevent the reabsorption of moisture.
- **Annealing and Crystal Growth:** The resulting anhydrous powder can be pelletized and annealed at an elevated temperature, just below its melting point, for an extended period. This process can promote the growth of larger single crystals suitable for X-ray diffraction.

Method 2: Solid-State Reaction

- **Precursor Mixture:** A stoichiometric mixture of a lithium source, such as lithium peroxide (Li_2O_2) or lithium oxide (Li_2O), and an iodine oxide, like iodine pentoxide (I_2O_5), is finely ground in an agate mortar.
- **Reaction:** The powdered mixture is placed in an alumina or platinum crucible and heated in a tube furnace under a controlled atmosphere (e.g., dry oxygen or air) at a temperature sufficient to initiate the solid-state reaction.
- **Crystal Growth:** The product is then slowly cooled to room temperature to allow for the formation of single crystals.

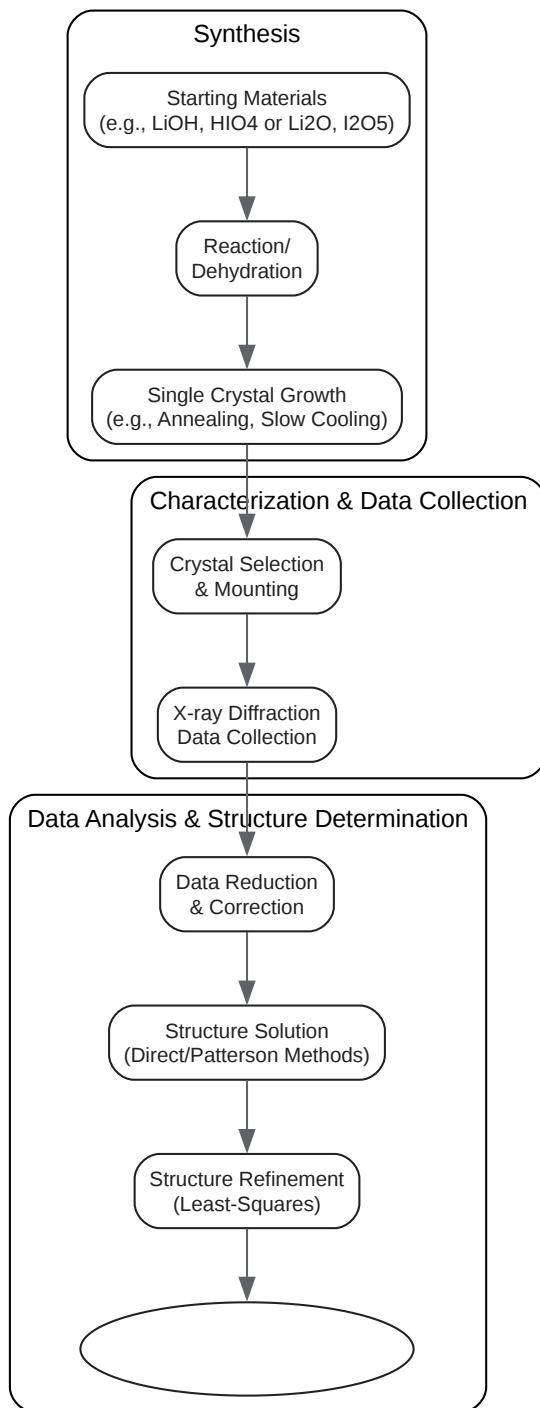
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of anhydrous **lithium periodate** would follow a standard procedure for single-crystal X-ray diffraction.

- **Crystal Selection and Mounting:** A suitable single crystal of anhydrous LiIO_4 , with dimensions typically in the range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a cryoloop and a cryoprotectant oil.
- **Data Collection:** The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo $K\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector). The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data.^[2]^[3]^[4] This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the crystal structure of anhydrous **lithium periodate**.

Experimental Workflow for Crystal Structure Determination of Anhydrous LiIO_4 [Click to download full resolution via product page](#)*Experimental Workflow for Crystal Structure Determination of Anhydrous LiIO_4*

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